

Experimental protocol for 3'-Nitropropiophenone synthesis

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Compound of Interest

Compound Name: 3'-Nitropropiophenone

Cat. No.: B093426

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Application Note: Synthesis of 3'-Nitropropiophenone

Audience: Researchers, scientists, and drug development professionals.

Introduction

3'-Nitropropiophenone is a chemical intermediate widely utilized in organic synthesis, particularly in the preparation of various pharmaceutical compounds and other target molecules.^{[1][2]} Its chemical structure, featuring both a ketone and a nitro group, allows for a range of chemical transformations, such as the reduction of the nitro group to an amine, making it a versatile building block.^[1] This document provides a detailed experimental protocol for the synthesis of **3'-Nitropropiophenone** via the nitration of propiophenone.

Principle

The synthesis of **3'-Nitropropiophenone** is achieved through the electrophilic aromatic substitution of propiophenone.^[1] In this reaction, a nitrating mixture of concentrated nitric acid and sulfuric acid generates the nitronium ion (NO_2^+), a powerful electrophile. The sulfuric acid acts as a catalyst by protonating the nitric acid, facilitating the formation of the nitronium ion. The propiophenone, with its deactivating carbonyl group, directs the substitution primarily to the meta position on the aromatic ring, yielding **3'-Nitropropiophenone**.

Quantitative Data

The following table summarizes the key quantitative data for the starting material and the final product.

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Appearance	Typical Yield (%)
Propiophenone	C ₉ H ₁₀ O	134.18	18-20	Colorless liquid	N/A
3'-Nitropropiophenone	C ₉ H ₉ NO ₃	179.17[3][4]	98-101[5]	Yellowish crystalline powder or solid[6]	~85-95

Experimental Protocol

This protocol is adapted from the well-established nitration of acetophenone.[7]

Materials and Reagents

- Propiophenone (Phenyl ethyl ketone)
- Concentrated Sulfuric Acid (98%)
- Concentrated Nitric Acid (70%)
- Ethanol
- Activated Carbon
- Crushed Ice
- Distilled Water
- Three-necked round-bottom flask (250 mL)
- Dropping funnel

- Mechanical stirrer
- Thermometer
- Ice-salt bath or dry ice-ethanol bath
- Büchner funnel and flask
- Beakers
- Glass stirring rod

Procedure

1. Reaction Setup: a. In a fume hood, equip a 250 mL three-necked flask with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer. b. Place 40 mL of concentrated sulfuric acid into the flask. c. Begin stirring and cool the flask in an ice-salt bath until the internal temperature drops to 0 °C.
2. Addition of Propiophenone: a. Slowly add 0.125 mol of propiophenone dropwise from the dropping funnel into the cooled sulfuric acid. b. Maintain vigorous stirring and ensure the temperature does not rise above 5 °C during the addition.
3. Preparation of Nitrating Mixture: a. In a separate beaker, carefully prepare the nitrating mixture by adding 10 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid. b. Cool this mixture in an ice bath before use.
4. Nitration Reaction: a. Cool the propiophenone-sulfuric acid mixture down to -5 °C to -7 °C. b. Add the cooled nitrating mixture dropwise to the reaction flask over a period of approximately 30 minutes. c. Critically maintain the reaction temperature between -5 °C and 0 °C throughout the addition. d. After the addition is complete, continue to stir the mixture while maintaining the cooling for an additional 10-15 minutes.
5. Work-up and Isolation: a. Prepare a large beaker containing approximately 170 g of crushed ice and 375 mL of water. b. While stirring the ice-water mixture vigorously with a glass rod, slowly and carefully pour the reaction mixture onto the ice. c. A yellow solid product will precipitate. d. Continue stirring until all the ice has melted. e. Isolate the crude product by

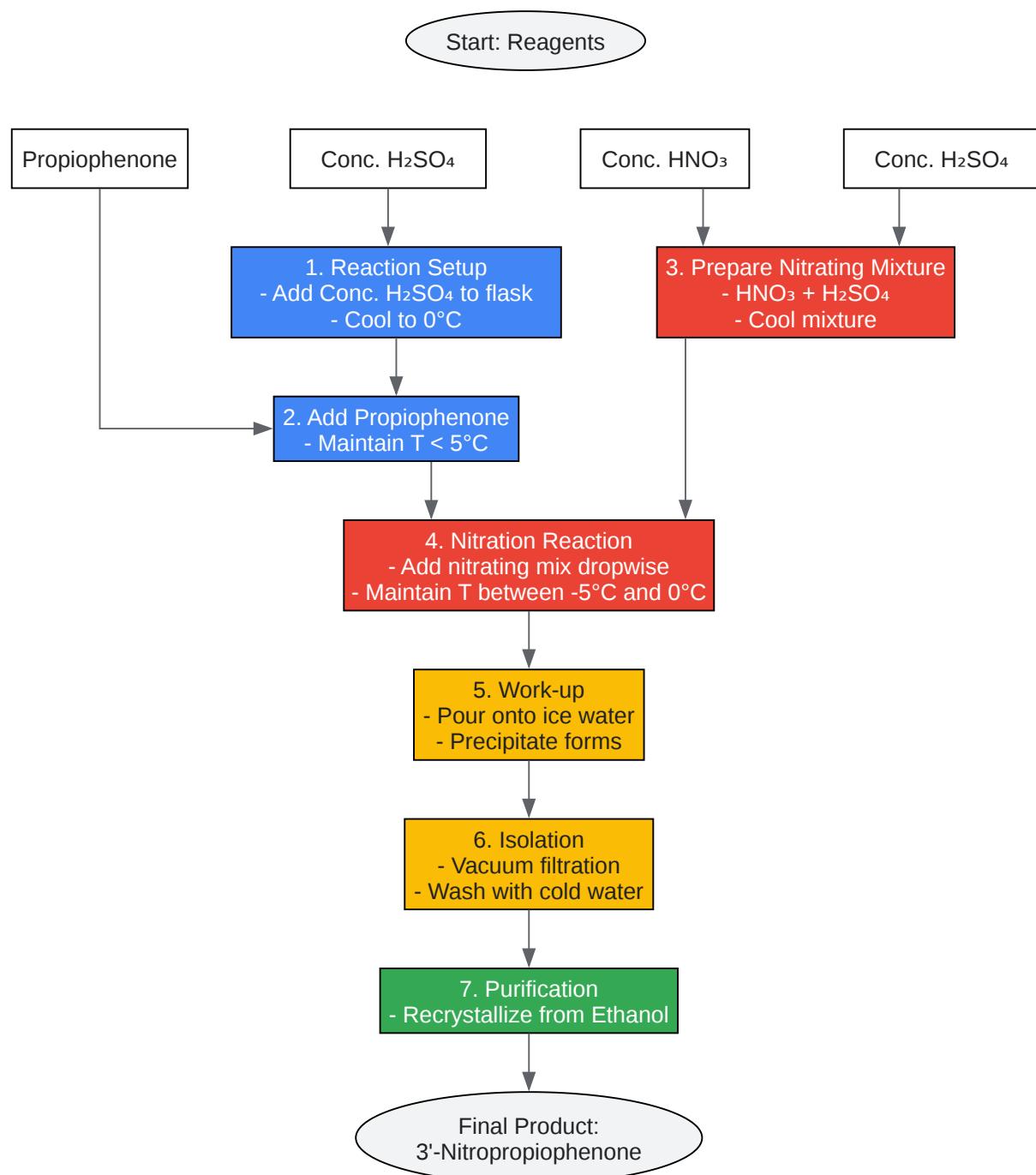
vacuum filtration using a Büchner funnel. f. Wash the solid product on the filter twice with 75 mL portions of cold water. Press the solid with a clean stopper to remove excess water.

6. Purification (Recrystallization): a. Transfer the crude product to a beaker and add 30-40 mL of ethanol. b. Heat the mixture gently to dissolve the solid. A small amount of activated carbon may be added to decolorize the solution. c. Hot filter the solution to remove the activated carbon. d. Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization. e. Collect the purified yellow crystals of **3'-Nitropropiophenone** by vacuum filtration. f. Wash the crystals with a small amount of cold ethanol and allow them to air dry. g. Determine the yield and measure the melting point of the final product.

Safety Precautions

- All procedures should be conducted in a well-ventilated fume hood.
- Concentrated acids are highly corrosive and strong oxidizing agents. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
- The nitration reaction is highly exothermic. Strict temperature control is crucial to prevent runaway reactions and the formation of dinitrated byproducts.
- Handle organic solvents in a well-ventilated area away from ignition sources.

Experimental Workflow Diagram

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Caption: Workflow for the synthesis of **3'-Nitropropiophenone**.

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